molecular formula C17H21N3O2S B2766368 4-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1705924-70-4

4-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No. B2766368
CAS RN: 1705924-70-4
M. Wt: 331.43
InChI Key: IILSQBFVPKNMQX-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Novel heterocyclic compounds derived from 4-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide have been synthesized, demonstrating significant analgesic and anti-inflammatory activities. These compounds exhibit high inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory effects comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

  • Antiproliferative Effects : Certain derivatives have shown potent antiproliferative effects on human leukemic cells, indicating their potential in cancer research. The compounds demonstrated cytotoxicity and induced cell death, highlighting their therapeutic potential in leukemia treatment (Kumar et al., 2014).

  • Serotonin Receptor Agonism : Some benzamide derivatives, including those related to 4-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been evaluated for their serotonin 4 (5-HT4) receptor agonist activity, which could have implications for gastrointestinal motility disorders. These studies suggest the potential for developing new therapeutic agents targeting the 5-HT4 receptor (Sonda et al., 2003).

  • Antimicrobial and Antifungal Activities : Research into new pyridine derivatives, including those related to 4-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, has shown variable and modest activity against bacterial and fungal strains, contributing to the search for new antimicrobial agents (Patel et al., 2011).

  • Prokinetic Agent Potential : Investigation into benzamide derivatives as prokinetic agents reveals their potential in enhancing gastrointestinal motility. This research opens avenues for developing novel prokinetic drugs with reduced side effects, benefitting patients with gastrointestinal motility disorders (Srinivasulu et al., 2005).

  • Anti-Fatigue Effects : Some benzamide derivatives have been studied for their anti-fatigue effects, showing enhanced forced swimming capacity in mice. This suggests potential applications in developing treatments for fatigue-related conditions (Wu et al., 2014).

properties

IUPAC Name

4-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-15-6-4-14(5-7-15)16(21)19-11-13-3-2-9-20(12-13)17-18-8-10-23-17/h4-8,10,13H,2-3,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILSQBFVPKNMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

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